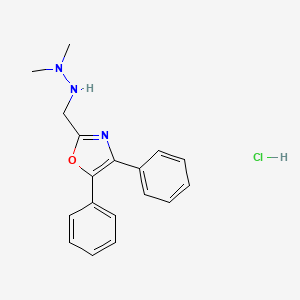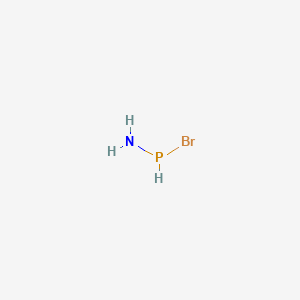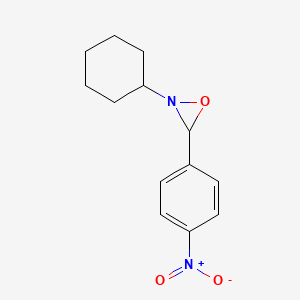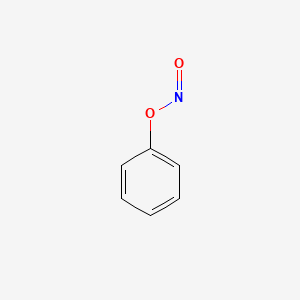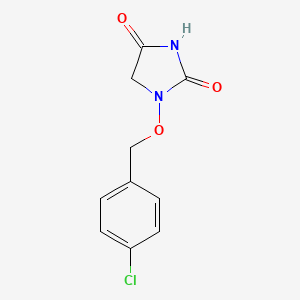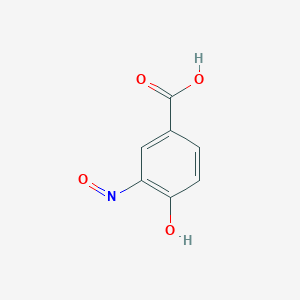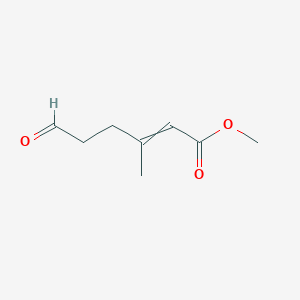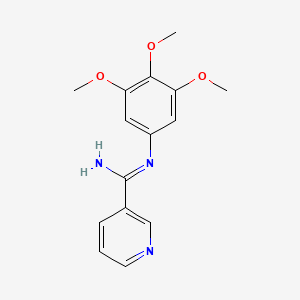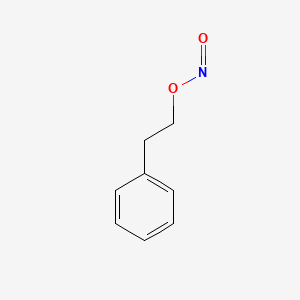
Phenethyl nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethyl nitrite is an organic compound belonging to the class of nitrite esters It is characterized by the presence of a nitrite group (-ONO) attached to a phenethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenethyl nitrite can be synthesized through the reaction of phenethyl alcohol with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Sodium nitrite is reacted with a mineral acid (such as hydrochloric acid) to produce nitrous acid.
Esterification: Phenethyl alcohol is then reacted with the freshly prepared nitrous acid under controlled conditions to form this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, involving the esterification of phenethyl alcohol with nitrous acid, with considerations for scalability, safety, and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Phenethyl nitrite undergoes several types of chemical reactions, including:
Aminolysis: Reaction with amines to form corresponding amides.
Hydrolysis: Reaction with water to produce phenethyl alcohol and nitrous acid.
Oxidation: Reaction with oxidizing agents to form nitro compounds.
Common Reagents and Conditions:
Aminolysis: Typically carried out in a solvent such as dioxane-water mixture, with amines like methylamine or morpholine.
Hydrolysis: Conducted in aqueous conditions, often under acidic or basic catalysis.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or nitric acid.
Major Products:
Aminolysis: Produces phenethyl amides.
Hydrolysis: Yields phenethyl alcohol and nitrous acid.
Oxidation: Forms nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso and nitro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although detailed studies are limited.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of phenethyl nitrite involves its ability to donate nitrite ions, which can participate in various chemical reactions. The nitrite group can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Phenethyl nitrite can be compared with other nitrite esters and related compounds:
Phenethyl Nitrate: Similar structure but with a nitrate group (-ONO2) instead of a nitrite group.
Tolyl Nitrite: Contains a tolyl group instead of a phenethyl group.
P-Xylyl Nitrite: Features a p-xylyl group in place of the phenethyl group.
Uniqueness: this compound is unique due to its specific reactivity and the types of products it forms. Its ability to undergo aminolysis and oxidation reactions makes it a valuable reagent in organic synthesis.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and reactivity make it an important reagent in organic synthesis, with potential uses in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and applications.
Eigenschaften
CAS-Nummer |
24330-46-9 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
2-phenylethyl nitrite |
InChI |
InChI=1S/C8H9NO2/c10-9-11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
UYFFAINCSURFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



